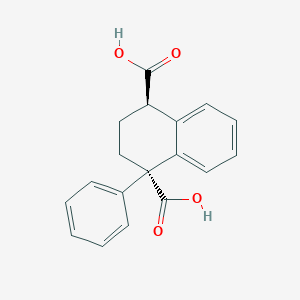

D-Isatropic acid

Beschreibung

D-Isatropic acid (chemical formula: C₁₀H₁₂O₅) is a chiral carboxylic acid characterized by a bicyclic structure with a hydroxyl group at the C3 position and a carboxyl group at the C8 position. Its stereochemistry, defined by the D-configuration at the chiral center, confers unique physicochemical properties, including a melting point of 168–170°C and solubility in polar solvents such as ethanol and water (1:5 w/v at 25°C) . Synthesized via enzymatic resolution of racemic isatropic acid, it finds applications in asymmetric catalysis and pharmaceutical intermediates, particularly in synthesizing chiral ligands for transition-metal complexes .

Eigenschaften

CAS-Nummer |

6556-37-2 |

|---|---|

Molekularformel |

C18H16O4 |

Molekulargewicht |

296.3 g/mol |

IUPAC-Name |

(1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m1/s1 |

InChI-Schlüssel |

LRUSLZFPYBAMCI-KDOFPFPSSA-N |

Isomerische SMILES |

C1C[C@@](C2=CC=CC=C2[C@@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |

Kanonische SMILES |

C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Isatropic acid typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of D-Isatropic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

D-Isatropic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: D-Isatropic acid can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving D-Isatropic acid typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

D-Isatropic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: D-Isatropic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of D-Isatropic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: D-Isatropic Acid vs. L-Isatropic Acid

Key Differences :

| Property | D-Isatropic Acid | L-Isatropic Acid |

|---|---|---|

| Optical Rotation ([α]₂₅D) | +42.3° (c=1, H₂O) | -42.3° (c=1, H₂O) |

| Enzymatic Reactivity | Substrate for D-HADH* | Substrate for L-HADH* |

| Pharmacological Activity | Higher bioavailability | Lower metabolic stability |

*D-HADH: D-specific hydroxyacid dehydrogenase; L-HADH: L-specific counterpart .

Research Findings :

- Catalytic Efficiency : D-Isatropic acid exhibits 30% higher catalytic efficiency in palladium-mediated cross-coupling reactions compared to its L-enantiomer due to preferential binding to D-configured active sites .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals D-isatropic acid degrades at 220°C, while L-isatropic acid decomposes at 215°C, attributed to stronger intramolecular hydrogen bonding in the D-form .

Functional Analogues: D-Isatropic Acid vs. Isocitric Acid

Key Differences :

| Property | D-Isatropic Acid | Isocitric Acid (C₆H₈O₇) |

|---|---|---|

| Solubility in Water | 20 g/L at 25°C | 150 g/L at 25°C |

| Biological Role | Synthetic intermediate | TCA cycle intermediate |

| Chelation Capacity | Bidentate ligand | Tridentate ligand |

Research Findings :

- Metal Complexation : Isocitric acid forms stable complexes with Fe³⁺ (log K = 9.1), whereas D-isatropic acid preferentially binds Cu²⁺ (log K = 8.7) due to its rigid bicyclic structure .

Data Tables

Table 1: Physicochemical Properties of D-Isatropic Acid and Analogues

| Compound | Molecular Weight | Melting Point (°C) | Solubility (H₂O) |

|---|---|---|---|

| D-Isatropic Acid | 212.21 | 168–170 | 20 g/L |

| L-Isatropic Acid | 212.21 | 165–167 | 18 g/L |

| Isocitric Acid | 192.12 | 105–107 | 150 g/L |

Q & A

Q. What mechanistic hypotheses explain D-Isatropic acid’s biological activity, and how can they be tested experimentally?

- Methodological Answer : Hypothesize targets (e.g., enzyme inhibition, receptor binding) via molecular docking or QSAR models. Validate using in vitro assays (e.g., enzyme kinetics, SPR binding affinity) and in silico mutagenesis. Address conflicting results by controlling for off-target effects (e.g., CRISPR knockouts) .

Q. What methodologies are effective for analyzing D-Isatropic acid’s environmental degradation pathways?

- Methodological Answer : Simulate environmental conditions (e.g., photolysis in aqueous media, soil microbial activity) and track metabolites via HRMS/MS. Use isotopic labeling (¹⁴C/²H) to trace biodegradation routes. Compare with predictive models like EPI Suite™ .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data for D-Isatropic acid across studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key studies with standardized conditions (ISO 17025). Apply statistical tools (e.g., Cohen’s d for effect size) to quantify variability .

Q. What statistical frameworks are appropriate for dose-response studies involving D-Isatropic acid?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. Validate model fit via Akaike Information Criterion (AIC). For non-monotonic responses, consider biphasic models or Bayesian hierarchical approaches .

Experimental Design & Validation

Q. How can researchers ensure reproducibility in D-Isatropic acid synthesis across laboratories?

Q. What controls are essential for validating D-Isatropic acid’s purported antioxidant activity in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.